molecular formula C17H21NO3 B192826 (+)-Galanthamine CAS No. 60384-53-4

(+)-Galanthamine

Cat. No. B192826
CAS RN: 60384-53-4
M. Wt: 287.35 g/mol
InChI Key: ASUTZQLVASHGKV-SUYBPPKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanthamine is a tertiary alkaloid that is derived from the bulbs and flowers of the Caucasian snowdrop, daffodil, and red spider lily, among others. It’s used in the treatment of mild to moderate Alzheimer’s disease and various other memory impairments.



Synthesis Analysis

The total synthesis of galanthamine has been achieved by several methods, but it’s primarily obtained from natural sources. The extraction process involves several steps, including solvent extraction, acid-base extraction, and crystallization.



Molecular Structure Analysis

Galanthamine is a complex molecule with multiple functional groups. Its structure includes three condensed rings - two aromatic rings and one partially unsaturated cyclohexane ring.



Chemical Reactions Analysis

Galanthamine can undergo various chemical reactions due to its functional groups. For example, it can participate in acid-base reactions due to the presence of a tertiary amine group.



Physical And Chemical Properties Analysis

Galanthamine is a solid at room temperature and is soluble in water. It’s stable under normal temperatures and pressures. It has a molar mass of about 287.36 g/mol.


Scientific Research Applications

Alzheimer’s Disease Treatment

Galanthamine, isolated from Amaryllidaceae plants like Leucojum spp., Narcissus species, and Galanthus spp., is prominently used in slowing down neurological degeneration in Alzheimer's disease. Its history traces back to observational studies in the Caucasus Mountains and usage in Eastern European countries for poliomyelitis before being introduced in Western markets for Alzheimer's treatment (Heinrich & Teoh, 2004).

Role in Acetylcholinesterase Inhibition

Galanthamine is an acetylcholinesterase inhibitor, originally derived from bulbs of common snowdrop and Amaryllidaceae plants. It has a long history of use in anesthesiology to reverse neuromuscular paralysis and has shown efficacy in improving cognitive function in Alzheimer's disease patients (Sramek, Frackiewicz, & Cutler, 2000).

Galanthamine Biosynthesis Studies

Understanding the biosynthesis of galanthamine is crucial for synthetic biology applications. Studies have focused on identifying genes involved in its biosynthetic pathway, such as the discovery of a norbelladine 4′-O-methyltransferase in daffodil, contributing to galanthamine biosynthesis (Kilgore et al., 2014). Similarly, cloning and characterization of a tyrosine decarboxylase involved in galanthamine biosynthesis in Lycoris aurea have been reported (Wang et al., 2019).

Quantification and Analysis Methods

Advanced methods for galanthamine quantification in plant sources have been developed, like GC-MS and capillary zone electrophoretic methods, aiding in quality control and pharmaceutical industry applications (Berkov et al., 2011); (Şanlı et al., 2016).

Effect on Plant Growth and Metabolism

Research has shown that galanthamine can affect plant growth and development, as seen in Artemisia tridentata Nutt., by altering endogenous neurosignaling molecules and auxin signaling, indicating its potential role as an allelopathic phytochemical (Turi et al., 2014).

Galanthamine in Neuroprotection

Studies have indicated that galanthamine possesses antigenotoxic properties, which can reduce cytotoxicity and genotoxicity induced by beta-amyloid peptide, a significant aspect in Alzheimer's disease pathology (Castillo et al., 2016).

Synthetic Approaches

There have been various synthetic approaches to produce galanthamine, including total synthesis and diversity-oriented synthesis, to meet the growing demand and to explore molecules with biological effects beyond those of the natural product (Nugent, Matoušová, & Banwell, 2015); (Pelish et al., 2001).

Safety And Hazards

Galanthamine is generally safe when used at therapeutic doses. However, it can cause side effects such as nausea, vomiting, diarrhea, weight loss, and decreased appetite. It should be used with caution in patients with certain conditions such as heart disease, respiratory disease, and seizures.


Please consult a healthcare professional or a relevant scientific literature for more detailed and accurate information. This information is based on my knowledge up until 2021 and may not be up-to-date or complete. Always refer to the most recent and reliable sources when dealing with health-related issues or conducting scientific research.


properties

IUPAC Name

(1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-SUYBPPKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Galanthamine

CAS RN

60384-53-4
Record name Galanthamine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060384534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALANTAMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3T05AQ82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(-)-Narwedine (>98% ee, 0.1 g) was added to a mixture of lithium aluminium hydride (1.2 ml of a 1.0 M solution in ether), (-)-N-methylephedrine (0.23 g) and N-ethyl-2-aminopyridine (0.31 g) in ether at 0° C., and the resulting mixture was stirred at that temperature for 4 h. Sodium hydroxide solution (10 ml of a 1.0 M solution) was added and the product extracted with dichloromethane. Evaporation of the organic phase gave (-)-galanthamine (>98% ee, 85% yield) free of epigalanthamine by GC/MS analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in ether, 1.2 ml, 1.20 mmol) was placed in a two necked round bottom flask fitted with a reflux condenser and nitrogen inlet. (-)-N-methy-ephedrine (0.23 g, 1.26 mmol) in ether (1 ml) was added dropwise and the solution was heated at reflux for 1 hour then cooled to room temperature. N-Ethyl-2-aminopyridine (0.31g, 2.52 mmol) in ether (1 ml) was added and the bright yellow solution was heated under reflux for a further 1 hour. The solution was cooled to -78° C. and solid (+) narwedine (97% e.e) (0.10 g, 0.35 mmol) was added. The suspension was warmed to 0° C., stirred for 20 hours and then allowed to warm to room temperature over 1 hour. The reaction was quenched 2M potassium carbonate (10 ml). The mixture was extracted into ethyl acetate (2×10 ml) and then the combined organic layer was washed with water (5 ml) and brine (5 ml) and dried over magnesium sulphate. Filtration and evaporation gave an orange oil which was shown by NMR and GC-MS to contain galanthamine and epigalanthamine in a 1:1 mixture. Flash chromatography on silica in dichloromethane-methanol 10:1 yielded (+) galanthamine (98% e.e.) (30% yield) and (+)-epigalanthamine (95% e.e) (26% yield). ##STR3##
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(-)-N-methy-ephedrine
Quantity
0.23 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0.31 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Galanthamine
Reactant of Route 2
(+)-Galanthamine
Reactant of Route 3
(+)-Galanthamine
Reactant of Route 4
(+)-Galanthamine
Reactant of Route 5
(+)-Galanthamine
Reactant of Route 6
(+)-Galanthamine

Citations

For This Compound
13,200
Citations
B Fulton, P Benfield - Drugs & aging, 1996 - europepmc.org
Galanthamine is a selective acetylcholinesterase inhibitor which has shown potential for the treatment of Alzheimer's disease. Galanthamine is selective for acetylcholinesterase versus …
Number of citations: 109 europepmc.org
AL Harvey - Pharmacology & therapeutics, 1995 - Elsevier
… Galanthamine has been used in anaesthetics to … galanthamine produces fewer muscarinic side effects than neostigmine, thus avoiding the need for atropine, and also that galanthamine …
Number of citations: 230 www.sciencedirect.com
JJ Sramek, EJ Frackiewicz… - Expert Opinion on …, 2000 - Taylor & Francis
… In conclusion, evidence to date suggests galanthamine to be similar to other AChEIs in … with galanthamine. The 32 mg/day galanthamine study arm received 24 mg/day galanthamine …
Number of citations: 240 www.tandfonline.com
M Heinrich, HL Teoh - Journal of ethnopharmacology, 2004 - Elsevier
In recent years, galanthamine isolated from several members of the Amaryllidaceae (Leucojum spp., Narcissus species, Galanthus spp.) has become an important therapeutic options …
Number of citations: 729 www.sciencedirect.com
V Satcharoen, NJ McLean, SC Kemp, NP Camp… - Organic …, 2007 - ACS Publications
An enantioselective synthesis of (−)-galanthamine has been realized in 11 linear steps starting from isovanillin. A Mitsunobu aryl ether forming reaction was used to assemble the …
Number of citations: 107 pubs.acs.org
L Marco, MC Carreiras - Recent Patents on CNS Drug …, 2006 - ingentaconnect.com
… of galanthamine is now being developed and patented. A variety of galanthamine derivatives have also … Galanthamine is a natural product that complements other synthetic drugs for the …
Number of citations: 120 www.ingentaconnect.com
S Berkov, L Georgieva, V Kondakova… - Biotechnology & …, 2009 - Taylor & Francis
Galanthamine, an Amaryllidaceae type alkaloid, is an AChE inhibitor marketed as a hydrobromide salt for the treatment of Alzheimer's disease, poliomyelitis and other neurological …
Number of citations: 122 www.tandfonline.com
HM Greenblatt, G Kryger, T Lewis, I Silman… - FEBS letters, 1999 - Elsevier
(−)-Galanthamine (GAL), an alkaloid from the flower, the common snowdrop (Galanthus nivalis), shows anticholinesterase activity. This property has made GAL the target of research as …
Number of citations: 380 www.sciencedirect.com
BM Trost, FD Toste - Journal of the American Chemical Society, 2000 - ACS Publications
… a galanthamine alkaloid relies on the oxidative coupling of l-tyrosine to prepare unnatural (+)-galanthamine. … approach for the enantioselective synthesis of the galanthamine alkaloids. …
Number of citations: 192 pubs.acs.org
J Eichhorn, T Takada, Y Kita, MH Zenk - Phytochemistry, 1998 - Elsevier
… extent in L.aestivum and was incorporated into galanthamine as well as into N-… to galanthamine in the final step of biosynthesis. A revised scheme for the biosynthesis of galanthamine is …
Number of citations: 145 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.